molecular formula C10H9F3O2 B14232649 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one CAS No. 436097-07-3

4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one

Cat. No.: B14232649
CAS No.: 436097-07-3
M. Wt: 218.17 g/mol
InChI Key: GJOHDBAVUZMQPO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of trifluoromethyl and hydroxy groups attached to a phenyl-substituted butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one typically involves the reaction of trifluoroacetophenone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The phenyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits higher lipophilicity and stability, making it a valuable compound for various applications .

Properties

CAS No.

436097-07-3

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-phenylbutan-2-one

InChI

InChI=1S/C10H9F3O2/c1-7(14)9(15,10(11,12)13)8-5-3-2-4-6-8/h2-6,15H,1H3

InChI Key

GJOHDBAVUZMQPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)(C(F)(F)F)O

Origin of Product

United States

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